molecular formula C7H6I2N2O B1638388 2,5-Diiodobenzhydrazide CAS No. 1023444-89-4

2,5-Diiodobenzhydrazide

Cat. No. B1638388
M. Wt: 387.94 g/mol
InChI Key: CUXZXUZSAXIDNV-UHFFFAOYSA-N
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Description

2,5-Diiodobenzhydrazide is a chemical compound with the molecular formula C7H6I2N2O and a molar mass of 387.94 . It’s a solid substance with a melting point between 215 and 217℃ .


Molecular Structure Analysis

The molecular structure of 2,5-Diiodobenzhydrazide consists of a benzene ring substituted with two iodine atoms and a hydrazide group . The exact spatial arrangement of these atoms would require more detailed analysis, such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

2,5-Diiodobenzhydrazide is a solid at room temperature with a melting point between 215 and 217℃ . Other physical and chemical properties such as its solubility, density, and reactivity would require further investigation .

Scientific Research Applications

Biological Activity and Anticancer Agents

Benzhydrazide derivatives have been synthesized and evaluated for their biological activities, including anticancer properties. For instance, new benzothiazole acylhydrazones have been synthesized and investigated for their probable anticancer activity against various cancer cell lines, demonstrating significant cytotoxic activity and potential as anticancer agents (Osmaniye et al., 2018). This suggests that 2,5-Diiodobenzhydrazide derivatives could also be explored for similar biological and therapeutic applications.

Chemical Synthesis and Material Science

The synthesis of heterocyclic compounds from benzhydrazides indicates their role as precursors in the preparation of chemically significant compounds. Aminobenzhydrazide, for example, has been used to prepare various heterocyclic compounds, showcasing the versatility of benzhydrazides in synthetic chemistry (Hassan, 2010). This highlights the potential of 2,5-Diiodobenzhydrazide in the synthesis of novel compounds with diverse applications.

Analytical Chemistry

In analytical chemistry, benzhydrazide derivatives have been employed as ligands for the extraction and spectrophotometric determination of metal ions. Their ability to form highly colored chelates with several metal ions suggests their utility in analytical procedures and environmental monitoring (Heizmann & Ballschmiter, 1972). 2,5-Diiodobenzhydrazide could potentially be explored for similar applications, particularly in the development of new analytical reagents or sensors.

Molecular Docking and Drug Design

The antimicrobial activity and molecular docking analyses of benzhydrazide derivatives underscore their significance in drug discovery and design. Studies on compounds like 2-hydroxybenzhydrazied have provided insights into their potential antimicrobial properties and interactions with biological targets, offering a foundation for the development of new therapeutics (Ramesh et al., 2020). This area of research could be an interesting avenue for the exploration of 2,5-Diiodobenzhydrazide derivatives.

Safety And Hazards

2,5-Diiodobenzhydrazide may cause an allergic skin reaction and serious eye irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2,5-diiodobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6I2N2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXZXUZSAXIDNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6I2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diiodobenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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